molecular formula C12H10BrNO3 B1357874 Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate CAS No. 337909-11-2

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B1357874
M. Wt: 296.12 g/mol
InChI Key: VEKFQNFYBWEAFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate” can be represented by the InChI code 1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-oxo-1H-pyrrolo[2,1,5-de]quinolizine-2-carboxylate, a related compound, has been synthesized by thermal cyclisation of di-ethyl quinolizin-4-ylidenemalonate. This synthesis pathway contributes to the study of heterocyclic compounds with bridgehead nitrogen atoms, providing insight into the structural and chemical properties of pyrroloquinolizine derivatives (Farquhar et al., 1984).

Applications in Heterocyclic Chemistry

  • The development of new heterocyclic ring systems, such as the synthesis of hexahydroindeno[7,1,2-hij]quinolizine-3,10-dione, highlights the role of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate analogs in creating novel compounds with potential applications in medicinal and synthetic chemistry (Askam & Deeks, 1970).

Novel Compound Synthesis

  • Research has demonstrated the synthesis of various quinolizine and benzoquinolizine derivatives, showcasing the versatility of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and its analogs in generating a range of structurally diverse compounds (Kato, Chiba, & Tanaka, 1974).

Biomedical Research Implications

  • Studies have explored the biological activity of quinolizine derivatives, particularly in relation to anticancer properties. For instance, the synthesis and evaluation of new quinoxaline derivatives, related to quinolizine, demonstrate significant anti-proliferative effects against various cancer cell lines (Ahmed, Mohamed, Omran, & Salah, 2020).
  • The design and synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been investigated for potential HIV integrase inhibitory activity, reflecting the therapeutic relevance of these compounds (Xu, Zeng, Jiao, Hu, & Zhong, 2009).

properties

IUPAC Name

ethyl 1-bromo-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKFQNFYBWEAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609194
Record name Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

CAS RN

337909-11-2
Record name Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-oxo-4H-quinolizine-3-carboxylate (1) (2.33 g, 10.7 mmol) in 20 ml acetic acid was rapidly added a solution of bromine (1.9 g, 12 mmol) in 10 ml acetic acid. The reaction was complete after 5 min, as indicated by thin layer chromatography (ethyl acetate). The solvent was evaporated in vacuo and the remaining yellow solid was dissolved in 20 ml dichloromethane. To this solution, silica gel (3 g) was added and the solvent was evaporated in vacuo. The silica gel was poured on a prepacked column and eluted with ethyl acetate to give ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (9) as a bright yellow solid (2.1 g, 71%). M.p. 156-158° C. 1H NMR (δ, CDCl3): 1.43 (t, J=7 Hz, 3H), 4.43 (q, J=7 Hz, 2H), 7.03 (dd, J=7 Hz, J=7 Hz, 1H), 7.30 (dd, J=7 Hz, 2H), 7.80 (dd, J=7 Hz, J=7 Hz, 1H), 8.63 (s, 1H), 9.49 (d, J=7 Hz). MS: m/z 294.9839; required for C12H10BrNO3: 294.9843.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Otten, RE London, LA Levy - Bioconjugate Chemistry, 2001 - ACS Publications
… Ethyl 1-Bromo-4-oxo-4H-quinolizine-3-carboxylate(9). To a solution of 1 (2.33 g, 10.7 mmol) in 20 mL of HOAc was rapidly added a solution of Br 2 (1.9 g, 12 mmol) in 10 mL of HOAc. …
Number of citations: 51 pubs.acs.org

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